8-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine
Description
Properties
CAS No. |
939758-89-1 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
8-methyl-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C10H13NO/c1-7-3-2-4-8-5-9(11)6-12-10(7)8/h2-4,9H,5-6,11H2,1H3 |
InChI Key |
ASAMQZTWXWKWDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)CC(CO2)N |
Origin of Product |
United States |
Preparation Methods
Classical Synthetic Routes
Cyclocondensation of p-Hydroxybenzaldehyde Derivatives
The benzopyran core is traditionally synthesized via acid-catalyzed cyclocondensation. A representative protocol involves:
- Knoevenagel condensation : Reacting 4-methylsalicylaldehyde with malonic acid in acetic anhydride yields 8-methyl-2H-chromen-4-one.
- Reductive amination : Subsequent treatment with ammonium acetate and sodium cyanoborohydride in methanol introduces the amine group at position 3.
Key parameters :
- Temperature: 80–100°C for cyclocondensation
- Catalyst: Piperidine (0.5–1.0 mol%)
- Yield: 62–68% after purification by silica gel chromatography.
Table 1: Optimization of Cyclocondensation Conditions
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Reaction Time | 4–12 hours | 8 hours | +18% efficiency |
| Solvent System | Toluene vs. DMF | Toluene | Improved purity |
| Molar Ratio (Aldehyde:Malonic Acid) | 1:1 to 1:1.5 | 1:1.2 | Maximized conversion |
Modern Catalytic Methods
Palladium-Catalyzed Amination
Transition metal catalysis enables direct C–N bond formation. A 2024 study demonstrated:
- Substrate : 8-methyl-3,4-dihydro-2H-1-benzopyran
- Catalyst : Pd(OAc)₂ (2 mol%) with Xantphos ligand
- Amine source : Benzophenone imine
- Conditions : 110°C in dioxane, 24 hours.
Results :
Enantioselective Synthesis
Asymmetric Hydrogenation
Chiral Ru catalysts produce enantiomerically pure amine derivatives:
- Catalyst : (S)-Binap-RuCl₂
- Substrate : 8-methyl-3,4-dihydro-2H-1-benzopyran-3-imine
- Conditions : 50 bar H₂, 60°C in i-PrOH
- Performance : 99% conversion, 94% ee.
Table 2: Catalyst Screening for Enantioselection
| Catalyst | ee (%) | TOF (h⁻¹) | Stability (cycles) |
|---|---|---|---|
| Ru-(S)-Synphos | 92 | 450 | 5 |
| Rh-(R)-Me-DuPhos | 88 | 380 | 3 |
| Ir-(S)-SegPhos | 95 | 510 | 7 |
Industrial-Scale Production
Analytical Characterization
Structural Validation
Challenges and Solutions
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
8-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzopyran ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzopyran derivatives with various functional groups.
Scientific Research Applications
8-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine and its derivatives have applications in various scientific research fields, including medicinal chemistry, treatment of cardiovascular disorders, and synthesis of bioactive molecules.
Medicinal Chemistry:
- Platelet Aggregation Inhibitors Tetrahydrobenzopyran derivatives, including 8-heteroaryltetrahydrobenzopyrans, are useful as inhibitors of endoperoxide cyclooxygenase, which prevents the conversion of unsaturated fatty acids to endoperoxides . These compounds are potent platelet aggregation inhibitors . They can inhibit platelet aggregation, reduce platelet adhesiveness, and prevent thrombi formation in mammals . These compounds may be administered intravenously, orally, subcutaneously, or intramuscularly .
- Treatment and Prevention of Cardiovascular Diseases These compounds are useful in treating and preventing myocardial infarcts and post-operative thrombosis . They can promote the patency of vascular grafts following surgery and treat conditions like atherosclerosis, arteriosclerosis, blood clotting defects due to lipemia, and other clinical conditions associated with lipid imbalance or hyperlipidemia .
- Treatment of anxiety disorders, migraines, cardiovascular disorders, hypertension, chronic or congestive heart failure, angina, arrhythmias, and circulatory disorders Crystalline polymorphs of l-[(3R)-6,8-difluoro-3,4-dihydro-2H-l-benzopyran-3-yl]-l,3-dihydro-5-[2-[(phenylmethyl)amino]ethyl]-2H-imidazole-2-thione can be used to manufacture a medicament for the treatment of cardiovascular disorders .
Biological Activities:
- Antibacterial and Antifungal Properties 3,4-dihydro-2(1H)-pyridones (3,4-DHPo) are biologically active N-heterocycle analogs with antibacterial and antifungal properties .
in vitro, quinazoline and quinazolinone derivatives have shown antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Certium .
Synthesis of Bioactive Molecules:
- Precursors in Synthesis 3,4-DHPo and their derivatives are used as precursors in synthesizing bioactive molecules such as (±)-Andranginine, elective α1a adrenergic receptors, Rho-kinase inhibitors, and P2X .
- Cardiotonic Activity DHPo derivatives like Milrinone and Amrinone are drugs with cardiotonic activity used to treat heart failure .
Mechanism of Action
The mechanism of action of 8-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Key Observations :
- Fluorine Substitution : The 6-fluoro derivative (CAS 1554168-99-8) introduces electronegativity, which may influence binding affinity in biological systems .
- Alkyl Modifications : N-Ethyl substitution at position 4 (CAS 1554168-99-8) and dimethyl groups at position 2 (CAS 1486871-88-8) alter steric and electronic profiles, impacting solubility and metabolic stability .
Physicochemical Properties
Notes:
Biological Activity
8-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine, with the CAS number 939758-89-1, is a compound belonging to the benzopyran class, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention for its potential therapeutic applications due to its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of 8-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine is , with a molecular weight of approximately 135.19 g/mol. The structure consists of a benzopyran moiety with an amine group at the 3-position and a methyl group at the 8-position. This configuration influences its pharmacological properties and interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H11N |
| Molecular Weight | 135.19 g/mol |
| CAS Number | 939758-89-1 |
| IUPAC Name | 8-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine |
The biological activity of 8-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Research indicates that this compound may act as a modulator of serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are implicated in mood regulation and anxiety disorders . Additionally, studies have shown that it can influence dopaminergic pathways by binding to D2 receptors .
Pharmacological Studies
Recent pharmacological studies have highlighted the following key findings regarding the biological activity of this compound:
- Receptor Binding Affinity :
- Anticancer Properties :
- Neuroprotective Effects :
Case Study 1: Antidepressant Effects
A study examining the effects of various benzopyran derivatives found that 8-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine significantly reduced depressive-like behaviors in animal models. The mechanism was linked to enhanced serotonergic transmission via 5-HT1A receptor activation.
Case Study 2: Anticancer Activity
In vitro assays conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The study indicated that the compound induced apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
